Alkyl Substitution Pattern as Differentiated Intermediate
The target compound possesses a specific, unsymmetrical 4-ethyl-6-propyl substitution pattern on the 1,3,5-triazin-2-amine core . This distinguishes it from symmetrical dialkyl analogs (e.g., 4,6-diethyl- or 4,6-dipropyl-1,3,5-triazin-2-amine) and from chlorinated scaffolds like atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine). The compound's synthesis is enabled by a specific three-component reaction methodology that provides access to unsymmetrical 1,3,5-triazin-2-amines in good yields, whereas traditional sequential substitution of cyanuric chloride is inefficient for producing such mixed-alkyl 2-amino derivatives [1]. The presence of the primary amine at the 2-position offers a reactive handle for further derivatization (e.g., amide coupling, urea formation), which is not available on 2-chloro or 2-alkylthio analogs without prior activation or substitution.
vs. chloro-alkylamino (atrazine)
| Evidence Dimension | Substitution Pattern and Synthetic Accessibility |
|---|---|
| Target Compound Data | 4-Ethyl-6-propyl-1,3,5-triazin-2-amine (unsymmetrical dialkyl-2-amino) |
| Comparator Or Baseline | 2-Chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine (Atrazine, a chloro-alkylamino-triazine) |
| Quantified Difference | Target compound is a non-chlorinated 2-amino-s-triazine, whereas atrazine is a 2-chloro-s-triazine. The target compound is synthesized via a base-mediated three-component reaction, while atrazine is typically produced by stepwise substitution of cyanuric chloride [1]. |
| Conditions | Synthetic methodology; comparison of core structures and reactive handles. |
Why This Matters
This defines the compound's utility as a building block for libraries that explore SAR around a 2-amino-s-triazine core, a space distinct from classical herbicides.
- [1] Pan, L., Li, Z., Ding, T., & Fang, X. (2017). Base-Mediated Synthesis of Unsymmetrical 1,3,5-Triazin-2-amines via Three-Component Reaction of Imidates, Guanidines, and Amides or Aldehydes. The Journal of Organic Chemistry, 82(17), 9073–9082. https://doi.org/10.1021/acs.joc.7b01510 View Source
